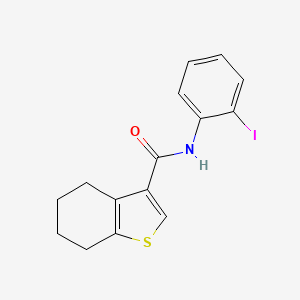

N-(2-iodophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-iodophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INOS/c16-12-6-2-3-7-13(12)17-15(18)11-9-19-14-8-4-1-5-10(11)14/h2-3,6-7,9H,1,4-5,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWOCAAKEJDJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.

Introduction of the Iodophenyl Group: The iodophenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using 2-iodophenylboronic acid or 2-iodophenylstannane as the coupling partner.

Carboxamide Formation: The final step involves the introduction of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative (e.g., acid chloride or ester) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions can result in various substituted benzothiophene derivatives.

Scientific Research Applications

N-(2-iodophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The iodophenyl group can facilitate binding to specific sites, while the benzothiophene core can modulate the compound’s overall activity and selectivity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

N-(2-Fluorophenyl) Analog ()

- Structure : Replaces iodine with fluorine at the 2-position of the phenyl ring.

- Synthesis : Prepared via condensation of 2-fluorophenylamine with the tetrahydrobenzothiophene-carboxamide core.

- Properties : X-ray diffraction analysis reveals a planar thiophene ring and intramolecular N–H⋯N hydrogen bonding, stabilizing the conformation .

N-(4-Fluorophenyl) Derivative ()

- Structure : Fluorine at the para position of the phenyl ring.

- Crystallography : Exhibits intermolecular C–H⋯O hydrogen bonding, influencing crystal packing and solubility .

- Biological Relevance : Para-substituted halogens often optimize pharmacokinetic profiles by balancing lipophilicity and metabolic stability.

Alkyl- and Alkoxy-Substituted Derivatives

N-(4-Methylphenyl) and N-(3-Methoxyphenyl) Analogs ()

- Structures :

- Synthesis: Derived from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide via nucleophilic substitution or condensation .

- Activities :

Azomethine and Heterocyclic Derivatives ()

- Structural Modifications : Introduction of azomethine (–CH=N–) or pyrimidine moieties at the 2-position.

- Synthesis: Azomethines: Condensation of aromatic aldehydes (e.g., 4-methoxybenzaldehyde) with the parent amine in ethanol . Pyrimidine-4(3H)-ones: Cyclocondensation of azomethines with acetic acid/DMSO, yielding fused heterocycles .

- Activities: Azomethines exhibit enhanced antimicrobial activity due to the conjugated imine group, which facilitates redox interactions .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of Selected Analogs

Structural and Functional Insights

- Halogen Effects : Iodine’s bulkiness may reduce solubility but increase lipophilicity, favoring blood-brain barrier penetration. Fluorine analogs, while less lipophilic, offer improved metabolic stability .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds in azomethines restrict conformational flexibility, enhancing target specificity .

- Synthetic Flexibility: The 2-amino group on the benzothiophene core allows diverse modifications, enabling tailored pharmacokinetic optimization .

Biological Activity

N-(2-iodophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H16INOS

- CAS Number : 868153-82-6

This compound exhibits its biological effects primarily through the modulation of specific molecular targets. Its structural features enable it to interact with various proteins and enzymes involved in critical biological pathways. Notably:

- Inhibition of Cyclooxygenase (COX) : Studies have shown that derivatives of benzothiophene compounds can selectively inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes . The IC50 values for COX-2 inhibition have been reported in the range of 0.31 to 1.40 µM for related compounds.

Anti-inflammatory Properties

The compound has demonstrated notable anti-inflammatory activity. In a carrageenan-induced rat paw edema model, it exhibited a percentage rise in paw volume significantly lower than that observed with traditional anti-inflammatory drugs like celecoxib . This suggests its potential as a therapeutic agent for inflammatory conditions.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been linked to the activation of pro-apoptotic pathways and inhibition of tumor cell proliferation .

Molecular Docking Studies

Molecular docking studies have revealed that the compound can bind effectively to the active sites of target proteins involved in inflammation and cancer progression. The binding orientation and energy scores are comparable to established drugs like celecoxib .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(2-iodophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and related derivatives?

- Answer: Synthesis typically involves multi-step organic reactions, such as:

- Core benzothiophene formation : Cyclization of substituted cyclohexenones with sulfur sources (e.g., Lawesson’s reagent).

- Carboxamide coupling : Reacting the benzothiophene core with iodophenyl amines using coupling agents like EDCI/HOBt or CDI in anhydrous solvents (e.g., CH₂Cl₂ or DMF) .

- Iodine incorporation : Electrophilic aromatic substitution or Ullmann-type coupling for introducing the iodophenyl group.

- Purification : Techniques include reverse-phase HPLC (for polar derivatives) or recrystallization (e.g., methanol/water mixtures) .

Q. How is the compound characterized structurally and chemically post-synthesis?

- Answer: Key characterization methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for iodophenyl groups) .

- Mass spectrometry : HRMS or LC-MS to verify molecular weight (expected [M+H]⁺ ~443 Da for C₁₆H₁₅IN₂OS).

- Elemental analysis : Quantifying iodine content via ICP-MS or X-ray crystallography (if single crystals are obtainable) .

- Stability assays : pH-dependent degradation studies in buffers (e.g., PBS at 37°C) to assess shelf life .

Advanced Research Questions

Q. What strategies are used to establish structure-activity relationships (SAR) for benzothiophene carboxamide derivatives?

- Answer: SAR studies involve:

- Systematic substituent variation : Comparing analogs with halogen (e.g., Cl, I), alkoxy, or alkyl groups on the phenyl ring. For example, iodophenyl derivatives may exhibit enhanced lipophilicity (logP ~3.5) and target binding due to iodine’s polarizability .

- Biological profiling : Testing against enzyme targets (e.g., kinases, proteases) or cellular models (e.g., cancer cell lines) to correlate substituents with IC₅₀ values. Evidence from similar compounds shows IC₅₀ ranges of 0.5–10 µM .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with binding pockets, such as hydrogen bonding between the carboxamide and kinase active sites .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

- Answer: Contradictions may arise from:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times. Standardizing protocols (e.g., CLIA guidelines) reduces variability .

- Compound purity : Impurities >5% can skew results. Re-evaluate via HPLC-UV/ELSD and retest high-purity batches (>98%) .

- Off-target effects : Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to confirm target specificity .

Q. What methodologies elucidate the mechanism of action (MoA) for this compound?

- Answer: MoA studies employ:

- Proteomics : SILAC-based mass spectrometry to identify binding partners in cell lysates .

- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to pinpoint inhibited kinases (e.g., JAK2 or EGFR).

- Cellular imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC) to assess apoptosis or cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.